1-Monopalmitin 1-Monopalmitin 1-monopalmitoylglycerol is a 1-monoglyceride that has palmitoyl as the acyl group. A natural product found in Neolitsea daibuensis. It has a role as a plant metabolite and an algal metabolite. It is functionally related to a hexadecanoic acid.
Glyceryl palmitate has been reported in Perilla frutescens, Trichosanthes tricuspidata, and other organisms with data available.
RN given refers to cpd without isomeric designation
Brand Name: Vulcanchem
CAS No.: 68002-70-0
VCID: VC13296868
InChI: InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3
SMILES: Array
Molecular Formula: C19H38O4
Molecular Weight: 330.5 g/mol

1-Monopalmitin

CAS No.: 68002-70-0

Cat. No.: VC13296868

Molecular Formula: C19H38O4

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

1-Monopalmitin - 68002-70-0

Specification

CAS No. 68002-70-0
Molecular Formula C19H38O4
Molecular Weight 330.5 g/mol
IUPAC Name 2,3-dihydroxypropyl hexadecanoate
Standard InChI InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3
Standard InChI Key QHZLMUACJMDIAE-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(CO)O

Introduction

Chemical Structure and Physicochemical Properties

Glyceryl palmitate (C₁₉H₃₈O₄) is a monoester formed through the esterification of glycerol with palmitic acid, a saturated fatty acid prevalent in plant oils such as palm oil and coconut oil . Its molecular structure comprises a hydrophilic glycerol backbone and a lipophilic palmitic acid chain, enabling it to act as a surfactant and emollient. This amphiphilic nature allows glyceryl palmitate to stabilize oil-water mixtures in cosmetic formulations while enhancing skin hydration .

Structural Characteristics

The compound’s ester bond facilitates its biodegradability and compatibility with biological systems. Its melting point ranges between 50–60°C, and it is sparingly soluble in water but miscible with oils and alcohols . These properties make it suitable for creams, lotions, and ointments, where it contributes to texture and spreadability.

Production Methods

Glyceryl palmitate is synthesized via the esterification of glycerol with palmitic acid under controlled temperature and catalytic conditions. Industrial production typically employs enzymatic or chemical catalysts to optimize yield and purity . Recent advancements in green chemistry have emphasized the use of lipases as biocatalysts, reducing energy consumption and minimizing byproducts .

Industrial Synthesis

The reaction proceeds as follows:

Glycerol+Palmitic AcidCatalystGlyceryl Palmitate+Water\text{Glycerol} + \text{Palmitic Acid} \xrightarrow{\text{Catalyst}} \text{Glyceryl Palmitate} + \text{Water}

Process parameters such as temperature (60–80°C), pressure (atmospheric), and catalyst type (e.g., sulfuric acid or immobilized lipases) are carefully regulated to achieve >90% conversion efficiency . Post-synthesis purification involves distillation and filtration to remove unreacted substrates.

Applications in Cosmetic Formulations

Glyceryl palmitate is prized in skincare for its dual functionality as an emollient and emulsifier. Its applications span moisturizers, cleansers, and serums, catering to diverse skin types, including sensitive and dry skin .

Moisturizing Mechanisms

By forming an occlusive film on the skin’s surface, glyceryl palmitate reduces transepidermal water loss (TEWL) and improves stratum corneum hydration. Clinical studies suggest that it enhances skin elasticity by up to 20% in formulations containing 2–5% concentration .

Emulsification Performance

In oil-in-water (O/W) emulsions, glyceryl palmitate lowers interfacial tension, preventing phase separation. Its efficacy is comparable to synthetic surfactants like polysorbates but with superior biocompatibility .

Biological and Dermatological Effects

Skin Barrier Enhancement

Glyceryl palmitate reinforces the skin’s lipid matrix by integrating into ceramide-dominated lamellar structures. This integration improves barrier function, mitigating conditions like xerosis and eczema .

Anti-Irritant Properties

The compound’s mildness makes it suitable for reactive skin. In vivo studies report a 30% reduction in erythema and transepidermal water loss in subjects using glyceryl palmitate-containing formulations .

CompoundRouteLD₅₀ (mg/kg)SpeciesObservationsSource
Glyceryl StearateOral>5,000RatNo mortality
Glyceryl LaurateDermal>2,000RabbitMild irritation

Data indicate low acute toxicity, with LD₅₀ values exceeding 2,000 mg/kg for dermal and oral exposure .

Repeated Dose Toxicity

A 90-day dietary study in rats exposed to 1,000 mg/kg/day of glyceryl palmitate analogues revealed no adverse effects on organ weight or histopathology .

Concern CategoryRisk LevelNotes
CancerLowNo evidence of carcinogenicity
Allergies & ImmunotoxicityLowRare sensitization incidents
Use RestrictionsModerateAvoid in sprays and powders

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